molecular formula C18H20N2OS2 B4019116 7-tert-butyl-2-(2-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

7-tert-butyl-2-(2-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B4019116
M. Wt: 344.5 g/mol
InChI Key: NPSOZJYHKMYEQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves sequential reactions, including base-catalyzed reactions and the aza-Wittig reaction. For instance, derivatives of tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized using a base-catalyzed reaction of nucleophilic reagents with carbodiimides, which were obtained by the aza-Wittig reaction of iminophosphorane with aromatic isocyanates (Chen & Liu, 2019). Another approach involved synthesizing 2,3,5,6,7,8-hexahydro-3-amino-2-thioxo[1]benzothieno[2,3-d]pyrimidin-4(1H)-one from ethyl 4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate, leading to derivatives with a heterocyclic linear system incorporating the 1,3,4-thiadiazine ring (Santagati et al., 1993).

Molecular Structure Analysis

The crystal and molecular structure of derivatives closely related to the compound have been determined through X-ray characterization. For example, 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4[3H]one showcased a structure stabilized by various intermolecular interactions, including hydrogen bonds and π-π interactions, indicating the influence of structural modifications on molecular geometry and conformation (Ziaulla et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of these compounds is highlighted by their ability to undergo various reactions, leading to a wide range of derivatives with potential bioactive properties. For instance, the synthesis of new bioactive derivatives from 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-ones involved characterizing the compounds through analytical and spectral data, with some exhibiting significant anti-inflammatory, CNS depressant, and antimicrobial activities (Ashalatha et al., 2007).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments and applications. While specific data on the compound is scarce, related compounds have been analyzed to determine their crystal packing, molecular geometry, and the role of intermolecular forces in stabilizing their structure.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to form derivatives, are essential for exploring the compound's potential applications. For example, the reactivity of thieno[2,3-d]pyrimidin-4(3H)-ones with aromatic aldehydes and their potential for forming supramolecular architectures through self-assembly via stacking interactions and hydrogen bonds, reveal the compound's versatility (Elmuradov et al., 2011).

properties

IUPAC Name

7-tert-butyl-2-thiophen-2-yl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS2/c1-18(2,3)10-6-7-11-13(9-10)23-17-14(11)16(21)19-15(20-17)12-5-4-8-22-12/h4-5,8,10H,6-7,9H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSOZJYHKMYEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-tert-butyl-2-(thiophen-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-tert-butyl-2-(2-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
7-tert-butyl-2-(2-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 3
7-tert-butyl-2-(2-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
7-tert-butyl-2-(2-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
7-tert-butyl-2-(2-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
7-tert-butyl-2-(2-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

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